![molecular formula C13H21N3O5 B2516780 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate CAS No. 2034155-62-7](/img/structure/B2516780.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate
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Overview
Description
“4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate” is complex, with the 8-azabicyclo[3.2.1]octane scaffold being a key component .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate” are complex and require precise control over the reaction conditions .Scientific Research Applications
- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, which exhibit diverse biological activities. Researchers have focused on stereoselective methods to prepare this structure. Notably, some approaches directly construct the bicyclic scaffold, avoiding the need for an acyclic starting material. These strategies contribute to the synthesis of tropane alkaloids .
- Derivatives of 8-azabicyclo[3.2.1]octan-3-one have shown promising nematicidal properties. For instance, 8-methyl-8-azabicyclo-[3.2.1]octan-3-one oxime demonstrated excellent activity against Meloidogyne incognita, a plant-parasitic nematode .
- Researchers have explored the antifungal potential of compounds related to 8-azabicyclo[3.2.1]octanes. While specific studies are scarce, this scaffold’s unique structure may offer insights into novel antifungal agents .
- Asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone led to optically active 8-oxabicyclo[3.2.1]octanes. These reactions highlight the synthetic versatility of the 8-azabicyclo[3.2.1]octane architecture .
Tropane Alkaloid Synthesis
Nematicidal Activity
Antifungal Research
Asymmetric Cycloadditions
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(8-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 4-(8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 4-(8-Azabicyclo[32The 8-azabicyclo[321]octane scaffold is a key component in the synthesis of tropane alkaloids , suggesting that it may influence the pathways these alkaloids affect.
Result of Action
The molecular and cellular effects of 4-(8-Azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold have been shown to exhibit a wide array of interesting biological activities .
properties
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVNRSOQFXWDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate |
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